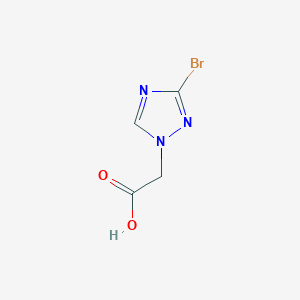

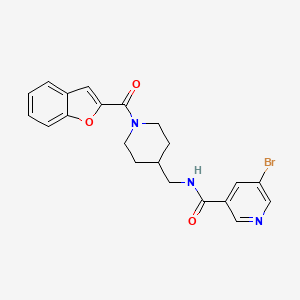

(3-bromo-1H-1,2,4-triazol-1-yl)acetic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The (3-bromo-1H-1,2,4-triazol-1-yl)acetic acid compound is a derivative within the 1,2,4-triazole family, which is of significant interest due to its versatile chemical properties and potential applications in various fields of chemistry and biochemistry. These compounds have been studied for their synthesis methods, molecular structures, chemical reactions, and properties.

Synthesis Analysis

The synthesis of this compound derivatives can involve multiple steps, including the condensation of specific precursors, bromination, and esterification processes. Techniques such as continuous-flow conditions have been developed for an efficient, selective, and environmentally benign synthesis of triazole derivatives, avoiding hazardous intermediates and offering high yields (Tortoioli et al., 2020).

Molecular Structure Analysis

X-ray diffraction techniques, alongside IR, 1H NMR, and 13C NMR spectroscopy, have been employed to determine and characterize the molecular structure of triazole derivatives. These studies reveal significant details about the intermolecular hydrogen bonding, contributing to the stability and reactivity of these compounds (Şahin et al., 2014).

Chemical Reactions and Properties

1,2,4-Triazole derivatives participate in a variety of chemical reactions, including with hydrazine hydrate to form acid hydrazides and further transformations to yield compounds with potential antimicrobial activities. These reactions are facilitated by the functional groups attached to the triazole ring, enabling the synthesis of diverse bioactive molecules (Demirbas et al., 2004).

Physical Properties Analysis

The physical properties of 1,2,4-triazole derivatives, such as melting points, solubility, and crystal structures, are crucial for their application in various fields. High-resolution diffraction data collected at low temperatures can reveal detailed information about electron density and intermolecular interactions, highlighting the influence of hydrogen bonding on the solid-state structure (Wang et al., 2016).

Chemical Properties Analysis

The chemical properties, including reactivity and stability, of 1,2,4-triazole derivatives are influenced by their molecular structure and substituents. Studies focusing on the ionization constants and acidity of these compounds help in understanding their behavior in different environments, which is essential for their application in drug development and other areas (Kaplaushenko, 2014).

Aplicaciones Científicas De Investigación

Synthesis of Derivatives and Biological Activity

- Synthesis of Triazole Derivatives : A study by Safonov and Nevmyvaka (2020) details the synthesis of various triazole derivatives, including those related to 3-bromo-1H-1,2,4-triazol-1-ylacetic acid. These compounds demonstrate a range of biological activities, such as anti-inflammatory, antiviral, and antitumor properties, and are used in agriculture, veterinary medicine, and pharmacy (Safonov & Nevmyvaka, 2020).

Synthesis Methods and Their Applications

- Efficient Synthesis for Triazoles : Tortoioli et al. (2020) developed a novel, environmentally friendly method for synthesizing 2-(3-methyl-1H-1,2,4-triazol-1-yl) acetic acid, a compound closely related to 3-bromo-1H-1,2,4-triazol-1-ylacetic acid. This method is significant for its high efficiency and sustainability, suggesting potential for scalable production of such compounds (Tortoioli et al., 2020).

Antimicrobial and Antitumor Activities

- Antimicrobial and Antitumor Properties : Research by Demirbas et al. (2004) demonstrated that derivatives of 1,2,4-triazole, which include compounds similar to 3-bromo-1H-1,2,4-triazol-1-ylacetic acid, exhibit antimicrobial activity against various microorganisms and also show antitumor activity towards breast cancer. This highlights the potential of these compounds in developing new antimicrobial and anticancer agents (Demirbas et al., 2004).

Rheological Properties and Pharmaceutical Applications

- Rheological Properties : Klen et al. (2008) investigated the rheological properties of new 1,2,4-triazole derivatives, which showed promising results in terms of antiaggregant effects on erythrocytes. These findings could be relevant for pharmaceutical applications, particularly in treatments involving blood flow and coagulation (Klen et al., 2008).

Mecanismo De Acción

Target of Action

It is known that triazole derivatives can bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.

Mode of Action

Triazole compounds are known to accept and transfer acyl groups in synthetic reactions , which could potentially influence their interaction with biological targets.

Biochemical Pathways

Triazole derivatives have been associated with a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound could potentially influence multiple biochemical pathways.

Pharmacokinetics

The pharmacokinetic properties of similar triazole compounds have been investigated . These studies can provide insights into the potential ADME properties of 2-(3-Bromo-1H-1,2,4-triazol-1-yl)acetic acid, but specific studies would be needed to confirm these properties.

Result of Action

Given the broad range of biological activities associated with triazole derivatives , it is likely that this compound could have diverse effects at the molecular and cellular level.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. For 2-(3-Bromo-1H-1,2,4-triazol-1-yl)acetic acid, it is recommended to store under inert gas (nitrogen or Argon) at 2–8 °C . This suggests that temperature and exposure to oxygen could potentially influence the compound’s stability and efficacy.

Propiedades

IUPAC Name |

2-(3-bromo-1,2,4-triazol-1-yl)acetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4BrN3O2/c5-4-6-2-8(7-4)1-3(9)10/h2H,1H2,(H,9,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYKYXRSIWMDNCQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=NN1CC(=O)O)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4BrN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.00 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

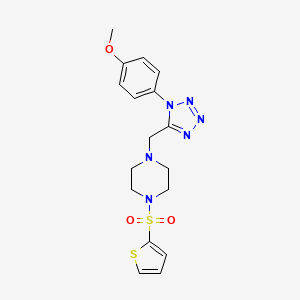

![(4-(4,5-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(2-phenoxyphenyl)methanone](/img/structure/B2490904.png)

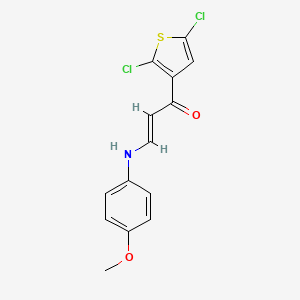

![N-[(2S)-1-Amino-3-methyl-1-oxobutan-2-yl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2490911.png)

![N-(3-methyl-1H-pyrazol-5-yl)-2-{[3-oxo-2-({[(thiophen-2-yl)methyl]carbamoyl}methyl)-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}acetamide](/img/structure/B2490912.png)

![(1R,2R,4R,5R)-Bicyclo[2.2.1]heptane-2,5-diamine;dihydrochloride](/img/structure/B2490913.png)

![2-Methyl-3-nitro-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B2490917.png)

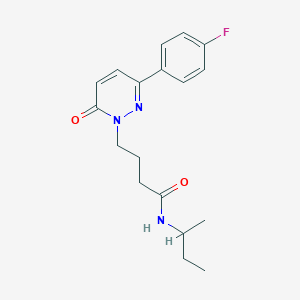

![[2-Fluoro-6-(trifluoromethyl)pyridin-3-yl]-[2-(1H-pyrazol-5-yl)piperidin-1-yl]methanone](/img/structure/B2490919.png)